molecular formula C7H14FNO B13255783 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol

1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol

Cat. No.: B13255783
M. Wt: 147.19 g/mol
InChI Key: JHCQDBDSPVKFBY-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol (CAS 2228054-80-4) is a fluorinated amino alcohol compound with a molecular formula of C7H14FNO and a molecular weight of 147.19 g/mol . Its structure features a 2-methylcyclopropylamine group linked to a fluorinated propan-2-ol chain, a motif found in intermediates for bioactive molecules . The cyclopropyl and fluorine substituents are significant in medicinal chemistry, as such small-ring heterocycles are known to modulate the physicochemical properties and metabolic stability of drug candidates, making them valuable scaffolds in pharmaceutical development . Compounds with similar structural features, particularly those containing cyclopropylamino and fluorinated alcohol groups, are frequently investigated as intermediates in the synthesis of protein kinase inhibitors . Kinase inhibitors are a major class of therapeutic agents for a range of disorders, highlighting the potential research value of this compound as a chemical building block . The precise mechanism of action for this specific compound is dependent on its final application in a research context; as a synthetic intermediate, its role is to incorporate key structural elements into more complex target molecules. Researchers utilize this compound For Research Use Only, in the exploration and development of novel biologically active molecules. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

1-fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol

InChI

InChI=1S/C7H14FNO/c1-5-2-7(5)9-4-6(10)3-8/h5-7,9-10H,2-4H2,1H3

InChI Key

JHCQDBDSPVKFBY-UHFFFAOYSA-N

Canonical SMILES

CC1CC1NCC(CF)O

Origin of Product

United States

Preparation Methods

Synthesis of Fluorinated Intermediates

  • Preparation of 1-Fluorocyclopropyl derivatives : According to patent US8299246B2, 1-fluorocyclopropyl compounds can be synthesized via a multi-step process involving the reaction of 2-acetyl-2-fluoro-4-butanolide with potassium fluoride, leading to the formation of 1-fluorocyclopropyl-methyl-ketone as an intermediate. This process is efficient, yielding high purity products in fewer steps compared to traditional methods.

Conversion to Amino Alcohol

  • The fluorinated ketone intermediate can undergo nucleophilic addition with amino alcohols, such as 2-amino-2-methylpropan-1-ol, in the presence of activating agents like N-ethyl-N,N-diisopropylamine in dimethylformamide (DMF). This step typically proceeds at ambient temperature over 4 hours, affording the amino alcohol with high yield (~65%).

Key Reaction Data

Reaction Step Reagents Conditions Yield Reference
Fluorocyclopropyl ketone synthesis Potassium fluoride Elevated temperature, distillation High purity Patent US8299246B2
Amino alcohol addition 2-Amino-2-methylpropan-1-ol, N-ethyl-N,N-diisopropylamine RT, 4 hours 65% Patent US8299246B2

Cyclopropylamine Addition Method

This approach involves the direct addition of a cyclopropylamine derivative to a suitable precursor, often under catalytic conditions.

Cyclization and Amination

  • Use of cyclopropylamines : As per patent EP0560109A2, cyclopropylamine derivatives can be reacted with fluorinated aldehydes or ketones under catalytic conditions (e.g., zinc triflate or trifluoromethanesulfonate) in chlorobenzene at reflux (~135°C). This yields the amino alcohol with cyclopropyl substitution.

Process Details

  • The reaction typically involves refluxing for 24 hours, with subsequent purification via silica gel chromatography. Yields are reported to be high (~87-100%), indicating the efficiency of this route for synthesizing cyclopropylamine derivatives.
Reaction Step Reagents Conditions Yield Reference
Cyclopropylamine addition Cyclopropylamine derivatives, zinc triflate Reflux, 135°C, 24h 87-100% Patent EP0560109A2

Multi-step Functionalization via Halogenation and Fluorination

This method involves the halogenation of a precursor followed by fluorination, culminating in amino alcohol formation.

Halogenation of Cyclopropyl Precursors

  • As described in patent EP0560109A2, 1-fluorocyclopropyl methyl ketone can be prepared by treating 2-acetyl-2-chloro-4-butanolide with potassium fluoride, leading to a fluorinated intermediate.

Fluorination and Subsequent Amination

  • The halogenated intermediate undergoes nucleophilic substitution with ammonia or amines, introducing the amino group. The fluorinated intermediate then reacts with amino alcohols, such as 2-amino-2-methylpropan-1-ol, under basic conditions to produce the target amino alcohol.
Reaction Step Reagents Conditions Yield Reference
Halogenation Potassium fluoride -10°C to +40°C High Patent EP0560109A2
Amino alcohol formation Ammonia or amines Reflux, organic solvents Variable Patent EP0560109A2

Summary of Key Data and Reaction Conditions

Method Starting Material Key Reagents Typical Conditions Yield References
Nucleophilic substitution Fluorinated ketone 2-Amino-2-methylpropan-1-ol RT, 4 hours 65% US8299246B2
Cyclopropylamine addition Cyclopropylamine derivatives Zinc triflate Reflux, 135°C, 24h 87-100% EP0560109A2
Halogenation & fluorination 2-Acetyl-2-chloro-4-butanolide Potassium fluoride -10°C to +40°C High EP0560109A2

Chemical Reactions Analysis

1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol undergoes various chemical reactions:

Scientific Research Applications

1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:

Compound Name Substituents (Position 1) Substituents (Position 3) Molecular Weight (g/mol) Key Pharmacological Activity References
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol Fluorine 2-Methylcyclopropylamino 146.19 (calculated) Hypothesized β-blocking activity
Metoprolol 4-(2-Methoxyethyl)phenoxy Isopropylamino 267.37 β1-selective adrenoceptor antagonist
Dexpropranolol Hydrochloride 1-Naphthyloxy Isopropylamino 295.80 Membrane-stabilizing effects
Bisoprolol Fumarate 4-[(2-Isopropoxyethoxy)methyl]phenoxy Isopropylamino 406.47 Cardioselective β1-blocker
1-(2-Chlorophenoxy)-3-[(propan-2-yl)amino]propan-2-ol 2-Chlorophenoxy Isopropylamino 257.74 Non-selective β-blocker (structural analog of propranolol)
1-Fluoro-3-(2-nitroimidazol-1-yl)propan-2-ol Fluorine 2-Nitroimidazole 201.17 Hypoxia marker (radiopharmaceutical use)
Key Observations:
  • Fluorine vs.
  • Cyclopropane vs. Isopropyl Groups: The 2-methylcyclopropylamino group may confer greater metabolic stability than isopropylamino groups (common in β-blockers) due to the cyclopropane ring’s resistance to enzymatic oxidation .
  • Nitroimidazole Derivatives : Unlike β-blockers, the nitroimidazole-substituted analog () serves as a hypoxia-targeting agent, illustrating the versatility of propan-2-ol derivatives in diverse therapeutic areas .

Pharmacological Activity and Selectivity

  • β-Blocker Activity: Metoprolol (β1-selective) and bisoprolol (highly cardioselective) demonstrate that phenoxy/ether substituents enhance receptor specificity. The target compound’s cyclopropane amino group lacks aromaticity, which may reduce β1/β2 selectivity compared to these drugs .
  • Membrane Stabilization: Dexpropranolol () exhibits membrane-stabilizing effects due to its naphthyloxy group, a feature absent in the target compound, which prioritizes fluorine-induced polarity .

Physicochemical Properties

  • Lipophilicity: The fluorine atom and cyclopropane group in the target compound likely result in lower logP values compared to aromatic analogs like dexpropranolol (logP ~1.77) or metoprolol (logP ~1.7), favoring aqueous solubility .
  • Metabolic Stability: Cyclopropane rings are less prone to oxidative metabolism than isopropyl groups, suggesting improved half-life for the target compound compared to bisoprolol or propranolol derivatives .

Biological Activity

1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol (CAS No. 1861112-01-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its structural properties, synthesis, and biological activity, drawing from diverse research sources.

Chemical Structure and Properties

1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol has the molecular formula C7_7H14_{14}FNO and a molecular weight of 147.19 g/mol. The compound features a fluorine atom, which can influence its biological activity by enhancing lipophilicity and altering receptor interactions.

Synthesis

The synthesis of 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol involves several steps, typically starting from readily available precursors. A streamlined approach has been developed, which includes key intermediates that facilitate the introduction of the fluorine atom and the cyclopropyl group .

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, studies on related fluorinated compounds have shown effectiveness against various viral targets, including hepatitis C virus (HCV) and hepatitis B virus (HBV). The presence of a fluorine atom is often correlated with enhanced antiviral potency due to improved binding affinity to viral proteins .

Table 1: Summary of Antiviral Activities of Related Compounds

Compound NameVirus TargetEC50_{50} (µM)Reference
GrazoprevirHCV0.5
EntecavirHBV0.1
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-olTBDTBDCurrent Study

The biological activity of 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol may involve interaction with viral proteases or polymerases, similar to other antiviral agents. The structural modifications provided by the cyclopropyl group and fluorine substitution can enhance binding to these targets, potentially leading to inhibition of viral replication.

Case Studies

Several case studies have highlighted the efficacy of structurally related compounds in clinical settings:

  • HCV Treatment : In a clinical trial involving patients with genotype 1 HCV, compounds similar to 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol demonstrated significant reductions in viral load when administered as part of combination therapy .
  • HBV Resistance : Another study focused on the resistance patterns of HBV to existing therapies found that novel compounds with structural similarities exhibited potent activity against lamivudine-resistant strains .

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